molecular formula C15H23NO2 B079600 Isobucaine CAS No. 14055-89-1

Isobucaine

Cat. No. B079600
CAS RN: 14055-89-1
M. Wt: 249.35 g/mol
InChI Key: YGSFZBYOMFZJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobucaine is a local anesthetic that is commonly used in scientific research. It is a derivative of cocaine and has a similar structure to other local anesthetics such as lidocaine and bupivacaine. Isobucaine is known for its ability to block nerve impulses and provide pain relief, making it a valuable tool in laboratory experiments. In

Mechanism Of Action

The mechanism of action of isobucaine is similar to other local anesthetics. It works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation and pain relief.

Biochemical And Physiological Effects

Isobucaine has several biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the area where it is administered. Isobucaine can also cause a decrease in heart rate and blood pressure. Additionally, isobucaine can cause muscle relaxation, which can be useful in laboratory experiments.

Advantages And Limitations For Lab Experiments

One advantage of using isobucaine in laboratory experiments is its ability to provide pain relief and block nerve impulses. This can be useful in studies that involve painful procedures or require immobilization of animals. Isobucaine also has a relatively short duration of action, which allows for precise timing of experiments. However, isobucaine has limitations in terms of its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research involving isobucaine. One area of interest is the development of new local anesthetics that have fewer side effects and are more effective. Another area of interest is the use of isobucaine in combination with other drugs to enhance its effects or reduce toxicity. Additionally, further research is needed to fully understand the mechanisms of action of local anesthetics and their effects on the nervous system.
Conclusion:
In conclusion, isobucaine is a local anesthetic that is commonly used in scientific research. It is synthesized through several steps and has a similar structure to other local anesthetics. Isobucaine works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and provides pain relief. Isobucaine has several biochemical and physiological effects and is useful in laboratory experiments. However, it has limitations in terms of its potential toxicity and the need for careful dosing. There are several future directions for research involving isobucaine, including the development of new local anesthetics and the use of isobucaine in combination with other drugs.

Synthesis Methods

The synthesis of isobucaine involves several steps. The first step is the condensation of benzoyl chloride with methylamine to form N-methylbenzamide. This is followed by the reduction of N-methylbenzamide with lithium aluminum hydride to form N-methylbenzylamine. The final step involves the reaction of N-methylbenzylamine with 2-chloroprocaine to form isobucaine.

Scientific Research Applications

Isobucaine is commonly used in scientific research as a local anesthetic. It is used to block nerve impulses and provide pain relief during laboratory experiments. Isobucaine is also used in studies that investigate the mechanisms of action of local anesthetics and their effects on the nervous system.

properties

CAS RN

14055-89-1

Product Name

Isobucaine

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[2-methyl-2-(2-methylpropylamino)propyl] benzoate

InChI

InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3

InChI Key

YGSFZBYOMFZJPV-UHFFFAOYSA-N

SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1

Other CAS RN

14055-89-1

Origin of Product

United States

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